4-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide
CAS No.: 1060321-90-5
VCID: VC11927497
Molecular Formula: C18H19FN2O4S
Molecular Weight: 378.4 g/mol
* For research use only. Not for human or veterinary use.
![4-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide - 1060321-90-5](/images/structure/VC11927497.png)
Description |
4-Fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. It features a morpholine moiety, which is commonly found in medicinal chemistry due to its potential interactions with biological systems. This compound is not extensively documented in the provided search results, but its structure and potential applications can be inferred from related compounds. Synthesis and Chemical ReactionsThe synthesis of such compounds typically involves multi-step organic reactions. Common methods might include the reaction of a benzene sulfonamide precursor with a morpholine-containing intermediate. The choice of solvents, catalysts, and reaction conditions is crucial for optimizing yield and purity. Biological Activity and Potential ApplicationsCompounds with similar structures, such as those containing sulfonamide and morpholine groups, have been explored for their antimicrobial and anticancer properties . The presence of a morpholine moiety suggests potential interactions with neurotransmitter systems or other cellular signaling pathways, which could be relevant in drug development. Research Findings and Future DirectionsWhile specific research findings on 4-Fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide are not available, related compounds have shown promise in various biological assays. For instance, sulfonamide derivatives have been studied for their anticancer activity . Further research is needed to elucidate the specific mechanisms of action and potential therapeutic applications of this compound. Safety and HandlingAs with any chemical compound, handling and storage should be guided by safety data sheets to ensure proper precautions are taken. Given the lack of specific information on 4-Fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide, the discussion is based on related compounds and general principles of organic chemistry and medicinal chemistry. Further research and experimental data are necessary to fully understand its properties and potential applications. |
---|---|
CAS No. | 1060321-90-5 |
Product Name | 4-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide |
Molecular Formula | C18H19FN2O4S |
Molecular Weight | 378.4 g/mol |
IUPAC Name | 4-fluoro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzenesulfonamide |
Standard InChI | InChI=1S/C18H19FN2O4S/c19-15-3-7-17(8-4-15)26(23,24)20-16-5-1-14(2-6-16)13-18(22)21-9-11-25-12-10-21/h1-8,20H,9-13H2 |
Standard InChIKey | NATMEWZYDZCWCW-UHFFFAOYSA-N |
SMILES | C1COCCN1C(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Canonical SMILES | C1COCCN1C(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
PubChem Compound | 25890093 |
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume